1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride
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Overview
Description
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of benzoquinolizines, which are heterocyclic compounds containing a fused benzene and quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Julolidine: A structurally related compound with similar properties and applications.
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde:
Uniqueness: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is unique due to its specific methylation and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
96714-43-1 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14;/h8-9H,2-7H2,1H3;1H |
InChI Key |
OWSAKNVQSRMIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCCN3CCC2.Cl |
Origin of Product |
United States |
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